molecular formula C19H20N2O4 B2779173 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide CAS No. 2034598-04-2

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide

Cat. No.: B2779173
CAS No.: 2034598-04-2
M. Wt: 340.379
InChI Key: BVLDTTOSHVBREE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a pyrrolidine ring, a benzo[d][1,3]dioxole moiety, and a methoxyphenyl group, making it a unique and versatile molecule.

Scientific Research Applications

This compound has shown promise in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

  • Biology: Its biological activity has been explored in studies involving enzyme inhibition and receptor binding.

  • Medicine: Potential therapeutic applications include the treatment of neurological disorders and cancer.

  • Industry: It can be utilized in the development of new materials and catalysts.

Future Directions

The future directions for “3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide” could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of similar compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the benzo[d][1,3]dioxole core. This can be achieved through a cyclization reaction of a suitable precursor, such as 1,3-dihydroxybenzene, under acidic conditions. The pyrrolidine ring can be introduced via a reductive amination reaction involving an amine and a ketone or aldehyde. Finally, the carboxamide group is introduced through a reaction with an isocyanate or an acid chloride in the presence of a base.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening can be employed to optimize reaction conditions and improve yield.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Electrophilic addition reactions can be performed using halogens and alkenes.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Formation of substituted pyrrolidines or benzodioxoles.

  • Addition: Formation of halogenated or alkylated products.

Mechanism of Action

The mechanism by which 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-(benzo[d][1,3]dioxol-5-yl)propanal

  • 1,3-Benzodioxole-5-propanal

  • 2-Propenal, 3-(1,3-benzodioxol-5-yl)-

Uniqueness: 3-(benzo[d][1,3]dioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide stands out due to its unique combination of functional groups and its potential for diverse applications. Unlike its similar compounds, it features a pyrrolidine ring and a methoxyphenyl group, which contribute to its distinct chemical properties and biological activities.

Properties

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(2-methoxyphenyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c1-23-16-5-3-2-4-15(16)20-19(22)21-9-8-14(11-21)13-6-7-17-18(10-13)25-12-24-17/h2-7,10,14H,8-9,11-12H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVLDTTOSHVBREE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.